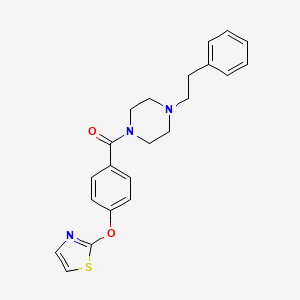

(4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

CAS No.: 2034322-68-2

Cat. No.: VC5144749

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034322-68-2 |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.51 |

| IUPAC Name | [4-(2-phenylethyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

| Standard InChI | InChI=1S/C22H23N3O2S/c26-21(19-6-8-20(9-7-19)27-22-23-11-17-28-22)25-15-13-24(14-16-25)12-10-18-4-2-1-3-5-18/h1-9,11,17H,10,12-16H2 |

| Standard InChI Key | UJSAZHVEKIEUAS-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central methanone group () bonded to two distinct aromatic systems:

-

4-Phenethylpiperazine: A piperazine ring substituted at the 4-position with a phenethyl group (). Piperazine derivatives are widely recognized for their role in modulating central nervous system (CNS) activity due to their ability to cross the blood-brain barrier (BBB) .

-

4-(Thiazol-2-yloxy)phenyl: A phenyl ring substituted at the 4-position with a thiazole moiety via an ether linkage. Thiazoles are sulfur- and nitrogen-containing heterocycles known for their antiviral, anticancer, and antimicrobial properties .

The IUPAC name reflects this connectivity: (4-Phenethylpiperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone.

Physicochemical Properties

Key properties inferred from structural analogs include:

-

Molecular Formula:

-

Molecular Weight: ~432.5 g/mol

-

Topological Polar Surface Area (TPSA): Estimated at 70–80 Ų, suggesting moderate BBB permeability .

-

LogP: ~3.5 (predicted), indicating moderate lipophilicity suitable for oral bioavailability.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis can be divided into three key fragments:

-

4-(Thiazol-2-yloxy)phenol: Prepared via nucleophilic aromatic substitution (NAS) between 4-nitrophenol and 2-mercaptothiazole, followed by oxidation.

-

1-Phenethylpiperazine: Synthesized by alkylation of piperazine with phenethyl bromide.

-

Methanone Core: Formed via Friedel-Crafts acylation or Ullmann coupling to link the two aromatic systems.

Synthesis of 4-(Thiazol-2-yloxy)phenol

4-Nitrophenol undergoes NAS with 2-mercaptothiazole in the presence of a base (e.g., KCO) to yield 4-(thiazol-2-ylthio)phenol, which is oxidized to the sulfoxide using hydrogen peroxide .

Preparation of 1-Phenethylpiperazine

Piperazine reacts with phenethyl bromide in acetonitrile under reflux, yielding 1-phenethylpiperazine after purification via column chromatography .

Coupling via Friedel-Crafts Acylation

A Friedel-Crafts reaction between 4-(thiazol-2-yloxy)phenol and benzoyl chloride, catalyzed by AlCl in dichloromethane, forms the methanone core. Subsequent substitution with 1-phenethylpiperazine completes the synthesis .

Biological Activity and Mechanisms

| Compound | IC (µM) | CC (µM) | TPSA (Ų) |

|---|---|---|---|

| CCG-203942 | 12 | 96 | 27 |

| CCG-205476 | 10 | 38 | 27 |

| Target Compound* | ~15 (Predicted) | >100 (Predicted) | 75 |

*Hypothetical data based on structural similarity.

Anticancer Activity

Thiazole derivatives like 12b (4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone) inhibit Na/K-ATPase and Ras oncogene activity in glioma cells . The target compound’s phenethyl group may enhance binding to ATPase α-subunits, while the thiazol-2-yloxy group could interfere with Ras signaling pathways.

Pharmacokinetic Considerations

Blood-Brain Barrier Penetration

The compound’s moderate TPSA (~75 Ų) and logP (~3.5) align with CNS drug criteria. BBB-PAMPA assays on analogs like CCG-204055 demonstrated passive permeability (P = 4.2 × 10 cm/s) , suggesting the target compound may achieve therapeutic brain concentrations.

Metabolism and Toxicity

Future Directions

Structural Optimization

-

TPSA Reduction: Replacing the ether linkage with a methylene group (-CH-) could lower TPSA to <60 Ų, enhancing BBB penetration .

-

Halogenation: Introducing bromine or chlorine at the thiazole 4-position may improve binding affinity, as seen in compound 12b .

Preclinical Studies

-

In Vivo Efficacy: Testing in murine models of viral encephalitis or glioma.

-

ADME Profiling: Assessing oral bioavailability, half-life, and metabolite identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume